3-Bromo-1-cyclohexylpyrrolidin-2-one
Overview
Description
3-Bromo-1-cyclohexylpyrrolidin-2-one is a chemical compound with the molecular formula C₁₀H₁₆BrNO and a molecular weight of 246.14 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl-substituted pyrrolidinone ring.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclohexylpyrrolidin-2-one typically involves the bromination of 1-cyclohexylpyrrolidin-2-one. A common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclohexylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-cyclohexylpyrrolidin-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can occur at the cyclohexyl ring or the pyrrolidinone ring, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-azido-1-cyclohexylpyrrolidin-2-one or 3-thiocyanato-1-cyclohexylpyrrolidin-2-one.
Reduction: Formation of 1-cyclohexylpyrrolidin-2-one.
Oxidation: Formation of oxidized derivatives of the cyclohexyl or pyrrolidinone rings.
Scientific Research Applications
3-Bromo-1-cyclohexylpyrrolidin-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylpyrrolidin-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-1-cyclohexylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-Iodo-1-cyclohexylpyrrolidin-2-one: Contains an iodine atom, which can influence its chemical and biological properties differently compared to the bromine analog.
Uniqueness
3-Bromo-1-cyclohexylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
3-bromo-1-cyclohexylpyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNJINXGLRLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852287-61-7 | |
Record name | 3-bromo-1-cyclohexylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.